molecular formula C13H21N2O4PS B1194926 O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate

O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate

Cat. No. B1194926
M. Wt: 332.36 g/mol
InChI Key: QTPNBILFQRXLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate is an organic thiophosphate, an aryl phosphate, a phosphoramidate ester and an organic phosphoramidate.

Scientific Research Applications

Metabolic Studies

  • Labelled Organophosphorus Pesticides : O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate has been used in metabolic studies, specifically labeled with carbon-14 for investigating its metabolic pathways. The synthesis of this compound involved several steps including nitration, O-demethylation, and condensation processes (Yoshitake, Shono, Kamada, & Nakatsuka, 1977).

Chemical Synthesis and Fragmentation

  • Thermal Fragmentation : Studies have shown the thermal fragmentation of related compounds, leading to the formation of specific pyrophosphate structures. Such research contributes to understanding the chemical behavior and potential applications of similar organophosphorus compounds (Quin, Hermann, & Jankowski, 1996).

Stereospecific Oxidation

  • Oxidation Studies : Investigations into the stereospecific oxidation of optical isomers of related phosphoramidothioates have been conducted, revealing insights into the metabolic pathways and chemical interactions of these compounds (Mikami, Ohkawa, & Miyamoto, 2010).

Alkaline Hydrolysis Mechanism Analysis

  • Hydrolysis Mechanisms : Ab initio analysis of the alkaline hydrolysis mechanisms of various phosphotriesterase substrates, including compounds similar to O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate, has been conducted. This research aids in understanding the fundamental chemical reactions these compounds undergo (Dyguda-Kazimierowicz, Sokalski, & Leszczynski, 2008).

Photochemical Studies

  • Photochemical Degradation : The photochemistry of butamifos, a compound closely related to O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate, has been studied, highlighting the photodegradation pathways and the formation of various polar compounds, which is significant for environmental impact assessment (Katagi, 1993).

properties

Product Name

O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate

Molecular Formula

C13H21N2O4PS

Molecular Weight

332.36 g/mol

IUPAC Name

N-[ethoxy-(3-methyl-4-nitrophenoxy)phosphinothioyl]butan-2-amine

InChI

InChI=1S/C13H21N2O4PS/c1-5-11(4)14-20(21,18-6-2)19-12-7-8-13(15(16)17)10(3)9-12/h7-9,11H,5-6H2,1-4H3,(H,14,21)

InChI Key

QTPNBILFQRXLNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NP(=S)(OCC)OC1=CC(=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate
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O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate
Reactant of Route 3
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate
Reactant of Route 4
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate
Reactant of Route 5
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate
Reactant of Route 6
O-ethyl O-(5-methyl-4-nitrophenyl) N-(1-methylpropyl)phosphoramidothioate

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